molecular formula C9H7BrN2OS B1405533 7-Bromo-1-benzothiophene-2-carbohydrazide CAS No. 1171927-51-7

7-Bromo-1-benzothiophene-2-carbohydrazide

Cat. No.: B1405533
CAS No.: 1171927-51-7
M. Wt: 271.14 g/mol
InChI Key: RXTOVYNICYAXJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1-benzothiophene-2-carbohydrazide is unique due to the presence of both a bromine atom and a carbohydrazide group, which confer specific reactivity and biological properties. This combination makes it a valuable compound in the synthesis of novel derivatives with potential therapeutic applications .

Biological Activity

7-Bromo-1-benzothiophene-2-carbohydrazide is a compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H8_{8}BrN3_{3}S and a molar mass of 271.13 g/mol. The presence of the bromine atom and the carbohydrazide functional group enhances its reactivity, making it a candidate for various biological investigations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly Mycobacterium tuberculosis (MTB).

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against both active and dormant forms of MTB, with MIC values ranging from 0.91 to 2.83 μg/mL in ex vivo studies involving THP-1 macrophages .
  • Comparison with Standard Drugs : In comparative assays, this compound demonstrated efficacy comparable to that of clinically used antibiotics such as Rifampicin (RIF) and Isoniazid (INH), suggesting its potential as an alternative or adjunct therapy for tuberculosis .
CompoundMIC (μg/mL)Activity Against
This compound0.91 - 2.83Active & dormant MTB
Rifampicin0.05 - 0.075Active MTB
Isoniazid>10Active MTB

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within bacterial cells. The compound may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity . Additionally, molecular docking studies suggest that it binds effectively to the active site of enzymes critical for bacterial survival, such as DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase), which is involved in the biosynthesis of mycobacterial cell walls .

Case Studies

Several case studies have investigated the efficacy of benzothiophene derivatives, including this compound:

  • Study on Multidrug-resistant MTB : In vitro tests showed that this compound was effective against multidrug-resistant strains of MTB, with MIC values indicating strong potential as a therapeutic agent .
  • Cytotoxicity Assessment : The compound exhibited low cytotoxicity against human cancer cell lines such as HeLa and THP-1, indicating a favorable selectivity index that supports its use in clinical settings .

Properties

IUPAC Name

7-bromo-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTOVYNICYAXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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